

# Melithiazole N: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Melithiazole N is a naturally occurring β-methoxyacrylate (MOA) inhibitor isolated from myxobacteria. As a member of the melithiazol family of compounds, it exhibits potent antifungal activity through the specific inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This technical guide provides a comprehensive overview of the chemical structure, physico-chemical properties, and biological activity of Melithiazole N, intended to serve as a resource for researchers in natural product chemistry, drug discovery, and mitochondrial biology.

# **Chemical Structure and Properties**

**Melithiazole N** is characterized by a complex chemical architecture featuring a bithiazole core linked to a  $\beta$ -methoxyacrylate pharmacophore.

## **Chemical Structure**

The definitive chemical structure of **Melithiazole N** is presented below.

Figure 1: Chemical Structure of Melithiazole N

# **Physico-chemical Properties**



Quantitative data for **Melithiazole N** is summarized in the table below. This information is critical for its handling, formulation, and analytical characterization.

Property	Value	Reference
Molecular Formula	C20H24N2O5S2	
Molecular Weight	436.54 g/mol	
CAS Number	248938-54-7	
Appearance	Not reported in available abstracts	
Melting Point	Not reported in available abstracts	
Solubility	Not reported in available abstracts	
UV-Vis λmax	Not reported in available abstracts	_
Optical Rotation	Not reported in available abstracts	-

Note: Detailed experimental values for appearance, melting point, solubility, UV-Vis absorption, and optical rotation are expected to be found in the full text of Sasse et al., 1999, which was not publicly accessible.

# **Spectroscopic Data**

The structural elucidation of **Melithiazole N** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Detailed <sup>1</sup>H and <sup>13</sup>C NMR data are essential for the complete assignment of the chemical structure. While the specific chemical shifts and coupling constants for **Melithiazole N** are not



available in the public domain, a representative summary of expected signals based on its structure is provided.

Functional Group	Expected <sup>1</sup> H Chemical Shift (ppm)	Expected <sup>13</sup> C Chemical Shift (ppm)
Thiazole Protons	7.0 - 8.5	115 - 170
Olefinic Protons (Acrylate)	5.5 - 7.5	110 - 150
Methoxy Protons (-OCH₃)	3.5 - 4.0	50 - 60
Aliphatic Protons	1.0 - 4.5	10 - 70
Carbonyl Carbon (Ester)	-	160 - 175

Note: This is a generalized prediction. Actual experimental values from the primary literature are required for definitive assignment.

# Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of **Melithiazole N**. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides crucial information for confirming the connectivity of the molecular fragments.

Ionization Mode	Expected [M+H]+ (m/z)	Key Fragmentation Pathways
ESI-MS	437.1208	- Loss of the methoxy group (- OCH <sub>3</sub> )
- Cleavage of the ester bond		
- Fragmentation of the bithiazole core		
- Cleavage of the side chain from the thiazole ring		

Note: The exact fragmentation pattern can only be determined through experimental analysis.

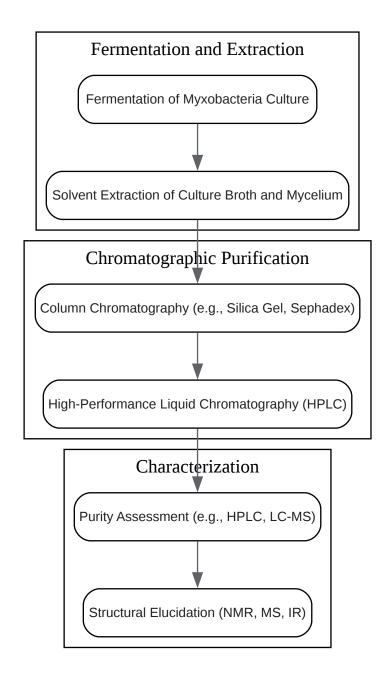


# **Experimental Protocols**

Detailed experimental procedures are fundamental for the replication of scientific findings and for the further development of **Melithiazole N** as a research tool or therapeutic lead.

## Isolation and Purification of Melithiazole N

**Melithiazole N** is a secondary metabolite produced by certain strains of myxobacteria, including Melittangium lichenicola, Archangium gephyra, and Myxococcus stipitatus. The general workflow for its isolation is as follows:





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#### Figure 2: General Workflow for the Isolation of Melithiazole N

A more detailed protocol would typically involve:

- Fermentation: Large-scale cultivation of the producing myxobacterial strain in a suitable nutrient-rich medium under optimized conditions of temperature, pH, and aeration.
- Extraction: The culture broth is separated from the mycelial mass. Both are typically
  extracted with an organic solvent such as ethyl acetate or butanol to partition the secondary
  metabolites.
- Preliminary Purification: The crude extract is subjected to column chromatography over stationary phases like silica gel or Sephadex to separate fractions based on polarity and size.
- Fine Purification: Fractions showing antifungal activity are further purified using preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column, to yield pure **Melithiazole N**.
- Structure Confirmation: The identity and purity of the isolated compound are confirmed by spectroscopic methods (NMR, MS) and comparison with literature data.

## **Biological Assays**

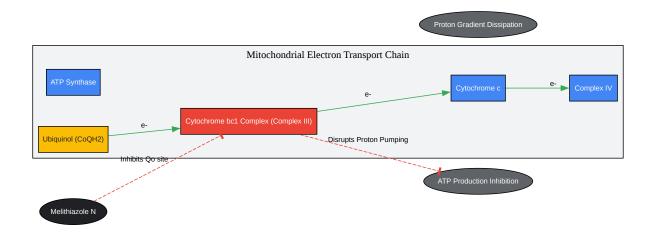
The primary biological activity of **Melithiazole N** is its inhibition of mitochondrial respiration.

- Antifungal Susceptibility Testing: The minimum inhibitory concentration (MIC) of Melithiazole
   N against a panel of pathogenic fungi can be determined using standard broth microdilution or agar diffusion assays.
- Mitochondrial Respiration Assay: The inhibitory effect on the respiratory chain can be quantified by measuring oxygen consumption in isolated mitochondria or submitochondrial particles using a Clark-type oxygen electrode. The IC<sub>50</sub> value, the concentration of inhibitor required to reduce the rate of oxygen consumption by 50%, is a key parameter. The assay typically uses NADH or succinate as a respiratory substrate.



# Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

**Melithiazole N**, as a  $\beta$ -methoxyacrylate inhibitor, targets the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1] This inhibition disrupts the transfer of electrons from ubiquinol to cytochrome c, thereby halting the proton pumping activity of Complex III and ultimately leading to the cessation of ATP synthesis.



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## References

• 1. pubs.acs.org [pubs.acs.org]







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